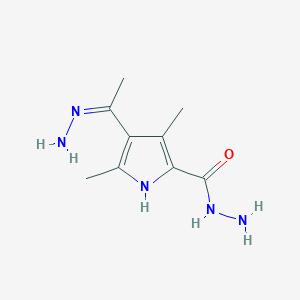![molecular formula C16H22N4O B6002960 N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6002960.png)
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide, also known as NPC-15437, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes, including histone deacetylases, phosphodiesterases, and proteasomes. By inhibiting these enzymes, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide can modulate various cellular processes, including gene expression, cell cycle progression, and protein degradation.
Biochemical and Physiological Effects:
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, and protein degradation. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its high potency and selectivity. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have a low IC50 value, indicating that it can inhibit the activity of its target enzymes at a low concentration. However, one of the limitations of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. One direction is to investigate the potential therapeutic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide on other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the target enzymes of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. Finally, it would be interesting to investigate the potential synergistic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide with other drugs or therapies.
Synthesemethoden
The synthesis of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final purification step. The key intermediate is prepared by reacting 1-cyclohexene-1-carboxylic acid with piperidine and pyrimidine. The coupling reaction involves the reaction of the key intermediate with 4-chloro-3-nitrobenzene sulfonamide. The final purification step involves the use of column chromatography to purify the product.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(13-6-2-1-3-7-13)19-14-8-4-11-20(12-14)16-17-9-5-10-18-16/h5-6,9-10,14H,1-4,7-8,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYIMZFAAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B6002909.png)
![2-(5-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6002912.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)
![2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)
![N-(1H-imidazol-2-ylmethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6002931.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6002949.png)
![2-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6002955.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6002968.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)